CID 165413012
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Overview
Description
Cyclopentanone is an organic compound with the molecular formula (C_5H_8O). It is a cyclic ketone that appears as a clear, colorless liquid with a peppermint-like odor. Cyclopentanone is a versatile intermediate in organic synthesis and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanone can be synthesized through several methods:
Ketonization of Adipic Acid: Adipic acid undergoes ketonization when treated with barium hydroxide at elevated temperatures to produce cyclopentanone.
Hydrogenation of Furfural: Using bimetallic catalysts such as platinum supported on carbon, furfural can be converted to cyclopentanone under low hydrogen pressure in a biphasic solvent system.
Industrial Production Methods:
Types of Reactions:
Oxidation: Cyclopentanone can undergo oxidation to form various products, including cyclopentanone derivatives.
Reduction: It can be reduced to cyclopentanol using hydrogenation reactions.
Substitution: Cyclopentanone can participate in nucleophilic substitution reactions, forming different substituted cyclopentanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products:
Cyclopentanol: Formed through the reduction of cyclopentanone.
Substituted Cyclopentanones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Cyclopentanone has a wide range of applications in scientific research:
Mechanism of Action
Cyclopentanone exerts its effects through various mechanisms depending on its application:
Comparison with Similar Compounds
Cyclohexanone: Another cyclic ketone with a similar structure but with a six-membered ring.
Cyclopentanol: The reduced form of cyclopentanone.
Cyclopentane: The fully saturated hydrocarbon analog of cyclopentanone.
Uniqueness: Cyclopentanone is unique due to its five-membered ring structure, which imparts different chemical reactivity and physical properties compared to its six-membered counterpart, cyclohexanone. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
H6Na2O9Si3Zr |
---|---|
Molecular Weight |
371.50 g/mol |
InChI |
InChI=1S/2Na.H6O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;;1-6H; |
InChI Key |
XXKYCRNZDOKQPM-UHFFFAOYSA-N |
Canonical SMILES |
O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Na].[Zr] |
Origin of Product |
United States |
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